molecular formula C27H48O11 B1236129 (-)-peloruside A

(-)-peloruside A

Cat. No.: B1236129
M. Wt: 548.7 g/mol
InChI Key: NETARJWZTMGMRM-JRTPPQMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peloruside A is a macrolide that is a novel secondary metabolite isolated from a New Zealand marine sponge, Mycale hentscheli. It has a role as a marine metabolite, an antimitotic, a microtubule-stabilising agent and an antineoplastic agent. It is a macrolide, a cyclic hemiketal, an ether, an organic heterobicyclic compound, a secondary alcohol and a primary alcohol.

Scientific Research Applications

Antitumor Activity and Mechanism

Peloruside A exhibits potent antitumor activity, similar to paclitaxel, by stabilizing microtubules, arresting cells in the G(2)-M phase of the cell cycle, and inducing apoptosis. Its structure, featuring a 16-membered macrolide ring, is akin to that of other promising anticancer agents like epothilone, and its relative simplicity makes it a suitable candidate for analog design and synthesis, potentially enhancing tumor targeting and reducing cross-resistance (Hood et al., 2002).

Synthetic and Semisynthetic Analogues

The intriguing structure and potent anticancer activity of peloruside A have spurred extensive research in synthetic chemistry, leading to the isolation of natural congeners and the preparation of synthetic analogues. This research has not only expanded the understanding of peloruside A's structure-activity relationships but also opened avenues for the development of more effective therapeutic agents with improved pharmacological profiles (Brackovic & Harvey, 2015).

Enantioselective Synthesis

The enantioselective total synthesis of peloruside A highlights its potential as a clinical candidate by providing a method for its production. This synthesis approach is convergent and involves novel methodologies, such as a novel aldol protocol and Yamaguchi macrolactonization, which are crucial for assembling the complex structure of peloruside A and could facilitate the production of this promising therapeutic agent (Ghosh et al., 2008).

Impact on Cell Cycle and Apoptosis

Research on peloruside A's effects on cell cycle progression and apoptosis in cancer cells has provided valuable insights into its therapeutic potential. It has been shown to be more cytotoxic to oncogene-transformed cells compared to non-transformed cells, indicating a preferential targeting mechanism that could be beneficial in selectively eliminating cancerous cells while sparing normal cells. This selective cytotoxicity, coupled with its ability to induce apoptosis in transformed cells, underscores the therapeutic value of peloruside A in cancer treatment (Miller et al., 2004).

Properties

Molecular Formula

C27H48O11

Molecular Weight

548.7 g/mol

IUPAC Name

(1S,3S,4R,7R,9R,11R,13S,14S,15S)-4,11,13,14-tetrahydroxy-7-[(Z,4S)-4-(hydroxymethyl)hex-2-en-2-yl]-3,9,15-trimethoxy-12,12-dimethyl-6,17-dioxabicyclo[11.3.1]heptadecan-5-one

InChI

InChI=1S/C27H48O11/c1-8-16(14-28)9-15(2)19-10-17(34-5)13-22(29)26(3,4)27(33)24(31)21(36-7)12-18(38-27)11-20(35-6)23(30)25(32)37-19/h9,16-24,28-31,33H,8,10-14H2,1-7H3/b15-9-/t16-,17-,18+,19+,20-,21-,22+,23+,24-,27+/m0/s1

InChI Key

NETARJWZTMGMRM-JRTPPQMASA-N

Isomeric SMILES

CC[C@H](CO)/C=C(/C)\[C@H]1C[C@@H](C[C@H](C([C@]2([C@H]([C@H](C[C@H](O2)C[C@@H]([C@H](C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Canonical SMILES

CCC(CO)C=C(C)C1CC(CC(C(C2(C(C(CC(O2)CC(C(C(=O)O1)O)OC)OC)O)O)(C)C)O)OC

Synonyms

peloruside A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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